

# In-Depth Technical Guide to SOS1 Ligand Intermediate-6

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## Compound of Interest

Compound Name: *SOS1 Ligand intermediate-6*

Cat. No.: *B15610193*

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## Introduction

SOS1 (Son of Sevenless homolog 1) is a critical guanine nucleotide exchange factor (GEF) that activates RAS proteins, playing a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and differentiation. Dysregulation of the SOS1-RAS interaction is a key driver in numerous human cancers, making SOS1 an attractive therapeutic target. The development of small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that modulate SOS1 activity is an area of intense research. This document provides a detailed technical overview of **SOS1 Ligand Intermediate-6**, a key building block in the synthesis of novel SOS1-targeting compounds.

## Chemical Properties of SOS1 Ligand Intermediate-6

**SOS1 Ligand Intermediate-6**, identified by the CAS number 3036156-01-8, is a crucial precursor for the synthesis of more complex SOS1 ligands and PROTACs.<sup>[1]</sup> Its core structure features a<sup>[1][2][3]</sup>triazolo[1,5-c]pyrimidine scaffold. While specific experimental data on physical properties such as melting point, boiling point, and solubility are not widely published, its fundamental chemical characteristics have been determined.

Property	Value	Source
Chemical Name	(R)-N-(1-(3-(difluoromethyl)phenyl)ethyl)-2-methyl-7-(piperazin-1-yl)-[1][2][3]triazolo[1,5-c]pyrimidin-5-amine	Inferred from structure
CAS Number	3036156-01-8	[1]
Molecular Formula	C22H26F2N6	[1]
Molecular Weight	412.48 g/mol	[1]
SMILES	<chem>CC1=NN=C(C2=C1C=NC(N3CCNCC3)=C2)N--INVALID-LINK--C</chem>	[1]

## Experimental Protocols

### Synthesis of SOS1 Ligand Intermediate-6

The synthesis of **SOS1 Ligand Intermediate-6** is detailed in the patent application WO2024083257A1, which describes the preparation of SOS1 protein degradation agents. The general synthetic approach involves the construction of the [1][2][3]triazolo[1,5-c]pyrimidine core followed by the introduction of the piperazine and the chiral amine side chains.

Note: The following is a generalized protocol based on synthetic strategies for similar compounds and information from the aforementioned patent. Specific reaction conditions, yields, and purification methods would be detailed within the full patent text.

Step 1: Synthesis of the [1][2][3]triazolo[1,5-c]pyrimidine core. This typically involves the condensation of a substituted pyrimidine with a hydrazine derivative, followed by cyclization to form the triazole ring.

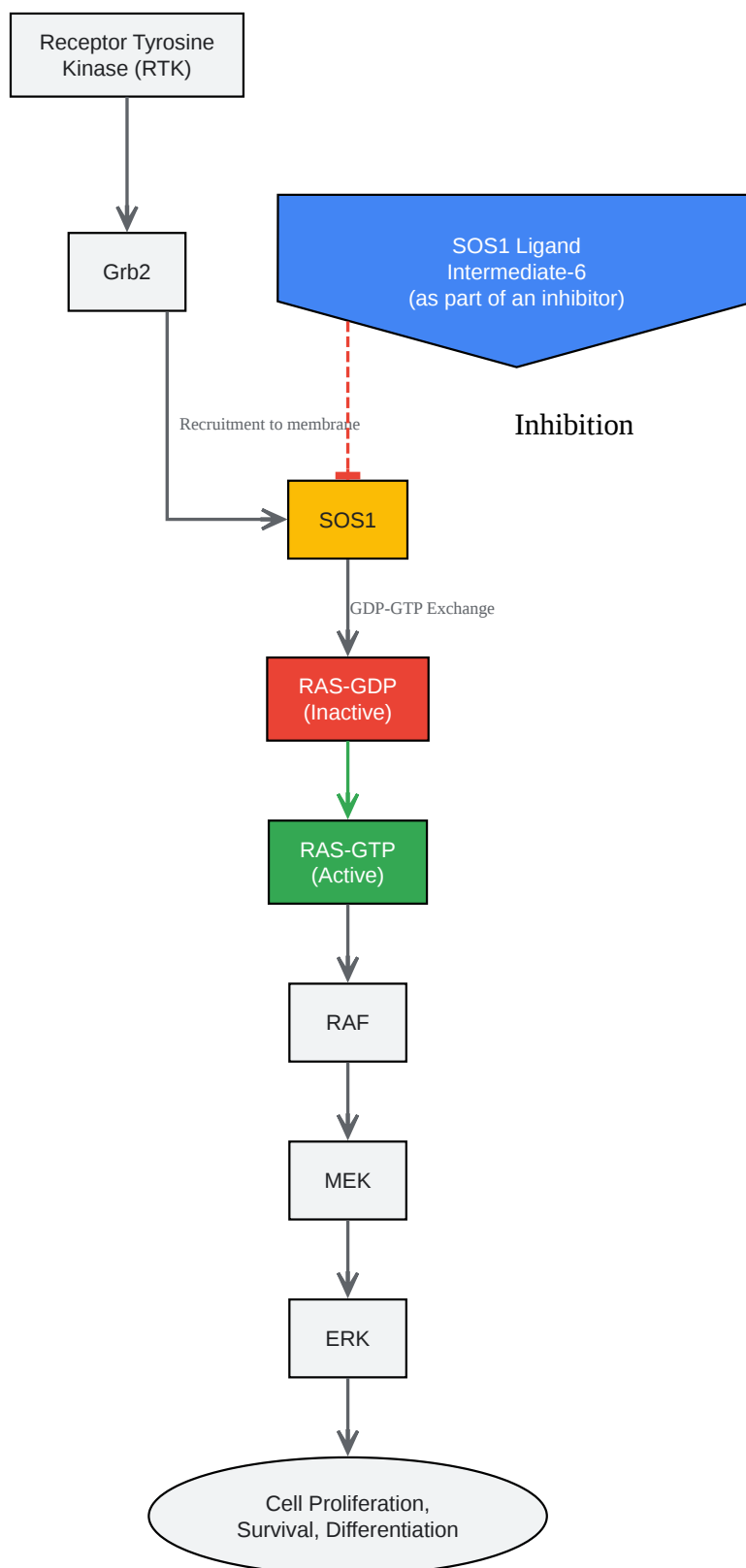
Step 2: Introduction of the piperazine moiety. The piperazine group is typically introduced via a nucleophilic aromatic substitution reaction on a halogenated or otherwise activated pyrimidine precursor.

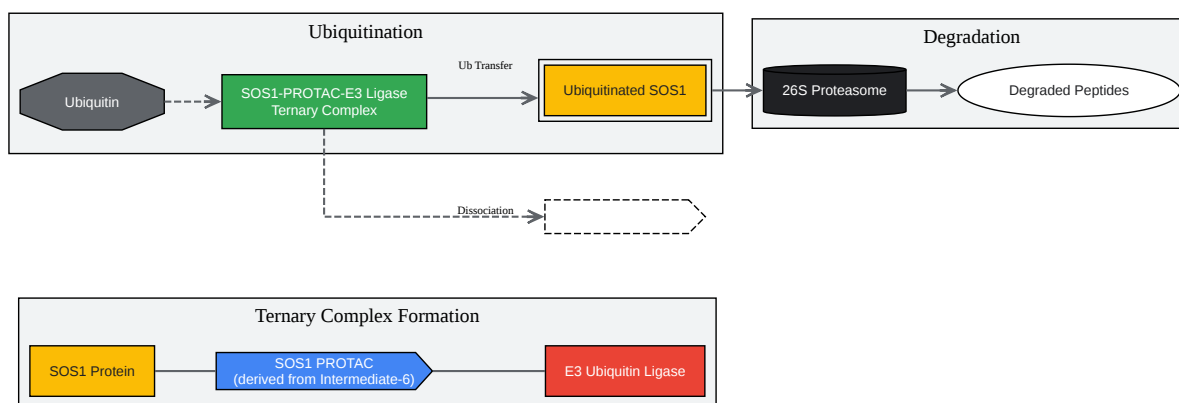
Step 3: Coupling of the chiral amine. The final step involves the coupling of the (R)-1-(3-(difluoromethyl)phenyl)ethan-1-amine to the triazolopyrimidine core. This is often achieved through a nucleophilic substitution reaction where the amine displaces a leaving group on the pyrimidine ring.

## Signaling Pathways and Experimental Workflows

### SOS1-Mediated RAS Activation Pathway

SOS1 is a key activator of the RAS-RAF-MEK-ERK signaling cascade, a central pathway in cell signaling. Inhibition of the SOS1-RAS interaction is a primary strategy for targeting RAS-driven cancers.





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## References

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